molecular formula C18H15F3N4O2S B2609587 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034542-77-1

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2609587
CAS No.: 2034542-77-1
M. Wt: 408.4
InChI Key: IGUHEBHIOOWEHR-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Thiophene Ring: The pyrazole derivative can be further reacted with a thiophene carboxaldehyde in the presence of a base to form the desired thiophene-substituted pyrazole.

    Coupling with Trifluoromethyl-Substituted Phenyl Group: The final step involves coupling the thiophene-pyrazole intermediate with a trifluoromethyl-substituted phenyl isocyanate under mild conditions to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanediamide linkage can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves interactions with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-pyrazol-1-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide: Lacks the thiophene ring, which may affect its biological activity.

    N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-phenylethanediamide: Lacks the trifluoromethyl group, potentially altering its chemical reactivity.

Uniqueness

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-1-2-6-13(12)24-17(27)16(26)22-11-14(15-7-3-10-28-15)25-9-4-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUHEBHIOOWEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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